molecular formula C₂₀H₂₄O₃ B1154212 6β-(Formyl)androsta-1,4-dien-3,17-dione

6β-(Formyl)androsta-1,4-dien-3,17-dione

Cat. No.: B1154212
M. Wt: 312.4
Attention: For research use only. Not for human or veterinary use.
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Description

6β-(Formyl)androsta-1,4-dien-3,17-dione, also known as 6-Formyl Exemestane, is a high-purity organic compound supplied for use as a working standard or secondary reference standard in research and development . This compound is primarily used in the impurity profiling of Exemestane, a steroidal aromatase inhibitor used in cancer therapy . Researchers utilize this standard to identify and control this specific impurity as per the quality thresholds and guidelines established by regulatory bodies like the FDA and international pharmacopoeias . The application of this compound is critical in the pharmaceutical development process, including the filing of Abbreviated New Drug Applications (ANDA) and in conducting necessary toxicity studies for drug formulation . As a derivative of androsta-1,4-diene-3,17-dione—a key intermediate in the synthesis of various sex hormones —and a close analog of potent aromatase inhibitors like 1,4,6-Androstatriene-3,17-dione (ATD) , this compound is of significant interest in steroid biochemistry and oncology research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₀H₂₄O₃

Molecular Weight

312.4

Synonyms

(6R,8R,9S,10R,13S,14S)-10,13-Dimethyl-3,17-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-6-carbaldehyde

Origin of Product

United States

Ii. Chemical Synthesis and Synthetic Derivatization of 6β Formyl Androsta 1,4 Dien 3,17 Dione

Chemical Synthesis Routes for the Target Compound and Related Androstadienes

The introduction of a formyl group at the C6 position of the androstane (B1237026) skeleton, particularly with β-stereoselectivity, is a critical step in the synthesis of the title compound. A notable method for achieving this transformation is through the Vilsmeier-Haack reaction on a 3-enol ether derivative of a 3-oxo-Δ⁴-steroid. This approach allows for the direct formylation at the C6 position.

The process involves the reaction of a 3-enolic ether of a 3-oxo-Δ⁴-steroid with a Vilsmeier reagent, which is typically prepared from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). google.com The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in an electrophilic substitution reaction with the electron-rich enol ether. The reaction proceeds to form a 6-formyl derivative. For instance, treating 3-ethoxy-androsta-3,5-dien-17-one (B160998) with the Vilsmeier reagent leads to the corresponding 6-formyl derivative. google.com Subsequent hydrolysis of the resulting iminium species yields the desired aldehyde. The stereoselectivity of this reaction, favoring the β-isomer, is a key advantage.

Another potential route for introducing a formyl group is hydroformylation. Studies on the hydroformylation of Δ⁴- and Δ⁵-steroids using rhodium catalysts have shown that Δ⁴-steroids can be hydroformylated to produce 4-formyl derivatives with a degree of stereoselectivity for the β-isomer. acs.org While this method targets the C4 position, it highlights the potential of transition-metal-catalyzed reactions for the formylation of steroid systems. Further research could explore the application of hydroformylation or related carbonylation reactions to achieve C6 formylation.

The Reimer-Tiemann reaction, which typically involves the ortho-formylation of phenols using chloroform (B151607) and a strong base, has been considered for steroid synthesis, although its application has been limited. researchgate.netrug.nl While it was explored for the synthesis of A/B trans-fused hexahydrophenanthrenes, it has not proven to be a preparatively useful method for the direct formylation of the androstane core in the desired manner. rug.nl

The formation of the androsta-1,4-dien-3,17-dione A-ring system is a fundamental transformation in steroid synthesis. This conjugated dienone is a common structural motif in many biologically active steroids. Chemical dehydrogenation is a widely employed method to introduce the C1-C2 double bond into a Δ⁴-3-ketosteroid precursor.

A common and effective reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.org DDQ is a powerful oxidant that can selectively dehydrogenate steroid ketones to introduce unsaturation. The reaction mechanism involves the removal of a hydride ion from the enol or enolate form of the ketone, followed by the loss of a proton to form the double bond. This method is generally high-yielding and is a staple in synthetic steroid chemistry.

Catalytic dehydrogenation offers an alternative approach. For instance, the dehydrogenation of 3-β-hydroxy steroids to the corresponding Δ⁴-3-keto derivatives can be achieved using copper or palladium catalysts in the presence of a dialkyl ketone solvent. wikipedia.org While this method focuses on the initial formation of the Δ⁴-enone system, further catalytic dehydrogenation to the Δ¹,⁴-dienone is also a subject of investigation.

The total synthesis of the androstane skeleton, a C19 steroid with a gonane (B1236691) core, provides a route to these molecules from non-steroidal starting materials. nih.gov Total synthesis offers the advantage of creating novel analogs and allows for the introduction of isotopic labels.

One strategy for constructing the androstane core involves an intramolecular Diels-Alder reaction. For example, an optically active indandione can be converted into a triene, which then undergoes an intramolecular Diels-Alder reaction to form the A/B ring system of the steroid. nih.gov The resulting cycloadduct can then be further transformed into androstane derivatives.

Another approach involves the polycyclization of an epoxide precursor. The synthesis of (±)-androst-4-en-3-one-17-carboxylic acid has been accomplished through the polycyclization of an epoxide containing an enol acetate (B1210297) as a terminator. mychemblog.com Such biomimetic cyclizations are powerful tools in steroid total synthesis.

Furthermore, methods for the reconstruction of the A-ring have been developed, which are particularly useful for isotopic labeling. This can involve the oxidative cleavage of the A-ring of a readily available steroid, followed by the reconstruction of the ring using a labeled synthon. caymanchem.com

Biotransformation Methods for Related Steroidal Precursors

Biotransformation has emerged as a crucial technology in the steroid pharmaceutical industry, offering a cost-effective and environmentally friendly alternative to purely chemical synthesis for the production of key intermediates like androst-1,4-diene-3,17-dione (ADD).

The production of androst-1,4-diene-3,17-dione (ADD) from androst-4-ene-3,17-dione (AD) is a key industrial biotransformation. nih.gov This conversion is catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase (KSDD), which is found in various microorganisms.

Several microbial species have been utilized for this purpose, with Mycobacterium species being prominent. For example, Mycobacterium neoaurum has been shown to efficiently convert phytosterols (B1254722) to ADD. rug.nl Fermentation strategies, such as three-stage fermentation, have been developed to improve the yield and productivity of ADD. rug.nl The use of specific carbon sources, like fructose, can enhance biomass production and shorten the fermentation duration. rug.nl

Table 1: Examples of Microbial Strains Used in ADD Production

MicroorganismSubstrateKey EnzymeReference
Mycobacterium neoaurum JC-12Phytosterol3-ketosteroid-Δ¹-dehydrogenase rug.nl
Bacillus subtilis (with expressed KSDD)Androst-4-ene-3,17-dione (AD)3-ketosteroid-Δ¹-dehydrogenase (KSDD) nih.gov
Arthrobacter simplexAndrost-4-ene-3,17-dione (AD)3-ketosteroid-Δ¹-dehydrogenase nih.gov

Enzymes offer a high degree of selectivity and efficiency for modifying steroid skeletons, making them valuable tools in the synthesis of complex steroid derivatives. Recent advancements have highlighted the potential of various enzymatic reactions for steroid modification.

Enzymatic dehydrogenation is a key reaction, as discussed in the context of ADD production. acs.org Beyond this, enzymes can catalyze a wide range of other transformations. For instance, enzymatic hydroxylation, often carried out by cytochrome P450 monooxygenases, can introduce hydroxyl groups at specific positions on the steroid nucleus, which can then be further functionalized.

Other enzymatic modifications include reductions, epoxidations, and even the cleavage of steroid side chains. The use of enzymes in biocatalytic processes is a rapidly developing field, with ongoing research focused on discovering new enzymes and engineering existing ones to enhance their activity and selectivity for specific steroid transformations.

Table 2: Key Enzymatic Reactions in Steroid Modification

Reaction TypeEnzyme Class (Example)Transformation
Dehydrogenation3-ketosteroid-Δ¹-dehydrogenase (KSDD)Introduction of C1-C2 double bond
HydroxylationCytochrome P450 monooxygenasesIntroduction of hydroxyl groups
ReductionCarbonyl reductasesConversion of ketones to alcohols
EpoxidationMonooxygenasesFormation of epoxide rings

Strategies for Functional Group Derivatization and Analog Generation for Research Probes

The design of novel steroidal analogs often focuses on modifying the core structure to enhance potency and selectivity. Analysis of the steroid-binding environment within target enzymes, such as aromatase, reveals that the steroid skeleton is largely enclosed by hydrophobic residues, with limited exposure to the exterior. nih.gov Positions C-4 and C-6 are often identified as accessible for modification, providing opportunities for introducing new functionalities. nih.gov

The C-6 position of the androstane skeleton is a key target for derivatization to probe the active site of enzymes like aromatase. nih.govnih.gov Research into 6-substituted androst-4-ene-3,17-dione derivatives has provided significant insight into the spatial and electronic requirements for binding. nih.gov

Studies have shown that the introduction of various substituents at the C-6 position significantly impacts inhibitory activity. The stereochemistry of the substituent is critical; 6β-alkyl steroids generally exhibit higher affinity for the enzyme than their 6α-isomers. nih.gov This suggests the presence of a hydrophobic binding pocket in the enzyme's active site that better accommodates substituents on the β-face of the steroid at the C-6 position. nih.gov However, this preference can be reversed for aryl substituents. nih.gov

The size and nature of the substituent are also determining factors. Potent inhibition is observed with small n-alkyl groups (methyl, ethyl, propyl), vinyl groups, and methylene (B1212753) groups at C-6. nih.gov Conversely, bulkier groups like isopropyl and phenyl, or polar substituents such as ethynyl, tend to result in weaker inhibition, indicating a limited accessible volume within the active site pocket near C-6. nih.gov The 6β-ethyl derivative was identified as a particularly potent inhibitor in one study. nih.gov

Another strategy for modification involves the C-6 and C-7 positions simultaneously through epoxidation. For instance, the 6,7-double bond of 1,4,6-androstatrien-3,17-dione can be epoxidized using agents like m-chloroperoxybenzoic acid (m-CPBA) to yield 6α,7α-epoxy-1,4-androstadien-3,17-dione. mdpi.com This epoxide can serve as an intermediate for further reactions, such as ring-opening with an alcohol to introduce alkoxy and hydroxyl groups at the C-7 and C-6 positions, respectively. mdpi.com For example, reaction of the epoxide with lithium metal in ethanol (B145695) results in the formation of a 7β-ethoxy-6α-hydroxy derivative. mdpi.com

Table 1: Inhibitory Activity of C-6 Substituted Androst-4-ene-3,17-dione Analogs against Human Placental Aromatase. nih.gov
CompoundC-6 SubstituentStereochemistryInhibition Constant (Ki) [nM]
Androst-4-ene-3,17-dione (Parent)-H--
6-n-Alkylated Steroid Analog 1-CH₃βPotent
6-n-Alkylated Steroid Analog 2-CH₂CH₃β1.4
6-n-Alkylated Steroid Analog 3-CH₂CH₂CH₃βPotent
6-n-Alkylated Steroid Analog 4-CH(CH₃)₂βRelatively Weak
6-n-Alkylated Steroid Analog 5-CH₂CH₃αWeaker than β-isomer
6-Vinyl Steroid Analog-CH=CH₂β5.1
6-Methylene Steroid Analog=CH₂-4.9
6-Ethynyl Steroid Analog-C≡CHβRelatively Weak

Modifications to the A- and D-rings of the steroidal structure are common strategies for probing SAR and developing new inhibitors. nih.govacs.orgcore.ac.uk

A-Ring Modifications: Research has demonstrated that the C-3 carbonyl group, which forms a hydrogen bond with the aromatase enzyme, is not strictly essential for inhibitory activity. acs.orgacs.orgresearchgate.net Strong competitive inhibitors have been developed by replacing the C-3 keto group. For example, a 3-deoxy steroidal olefin (a 3,4-double bond) and its corresponding 3,4-epoxide derivative were found to be potent competitive inhibitors of aromatase. acs.orgresearchgate.net This suggests that the planarity conferred to the A-ring by the double bond or epoxide group is a critical feature for binding and activity, a requirement that can be met even in the absence of the C-3 carbonyl. acs.org However, introducing bulky substituents at the C-4 position can lead to a dramatic reduction in inhibitory activity, which is consistent with a binding pocket of limited volume. acs.org

D-Ring Modifications: The D-ring structure is also critical for binding to the enzyme active site. nih.govacs.org Studies on D-ring modified analogs of androsta-1,4-diene-3,17-dione (B159171) have shown that as long as the five-membered cyclopentanone (B42830) ring remains intact, modifications such as the removal or reduction of the C-17 carbonyl group cause only a modest decrease in affinity and inactivation rate. nih.gov This implies that hydrogen bonding to the D-ring oxygen at C-17 may not play a primary role in the binding of these inhibitors. nih.gov

However, more significant structural changes have a pronounced effect. For instance, expanding the D-ring to form a six-membered δ-lactone ring, as seen in analogs of testolactone, results in a decrease in inhibitory potency. acs.orgcore.ac.ukresearchgate.net Drastically, opening the D-ring to convert the cyclopentane (B165970) into an alkyl chain leads to a more than 300-fold decrease in affinity, likely due to steric interference from the flexible chain. nih.gov These findings underscore the importance of the intact, five-membered D-ring for optimal interaction with the enzyme. nih.govnih.gov

Table 2: Biological Activity of A- and D-Ring Modified Steroidal Analogs. acs.orgresearchgate.net
Compound/ModificationIC₅₀KiInhibition TypeKey Finding
3-Deoxy Steroidal Olefin (5α-epimer)225 nM50 nMCompetitiveC-3 carbonyl is not essential for strong inhibition. acs.orgresearchgate.net
3,4-Epoxide Derivative (5α-epimer)145 nM38 nMCompetitiveA-ring planarity is important for activity. acs.orgresearchgate.net
D-ring δ-Lactone Analog1.85 µM--Six-membered D-ring decreases inhibitory potency. acs.org
17-Deoxo Analog-<6-fold decrease vs. parent-C-17 oxygen is not required for high-affinity binding. nih.gov
D-Ring Opened Analog->300-fold decrease vs. parent-Intact D-ring is critical for binding. nih.gov

Iii. Biochemical Interactions and Enzymatic Mechanisms of Action

Aromatase (CYP19A1) Inhibition Studies

Aromatase is a cytochrome P450 enzyme responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgen precursors. Its inhibition is a key therapeutic strategy. Derivatives of androsta-1,4-diene-3,17-dione (B159171) are known to be potent aromatase inhibitors.

Many steroidal aromatase inhibitors related to 6β-(Formyl)androsta-1,4-dien-3,17-dione function as mechanism-based inactivators, also known as suicide substrates. These molecules are initially processed by the target enzyme as if they were a natural substrate. However, this enzymatic processing converts the inhibitor into a reactive intermediate that then binds irreversibly to the enzyme, leading to its permanent inactivation.

Studies on a series of 6-alkylandrosta-1,4-diene-3,17-diones have shown that both the length and the stereochemical configuration of the substituent at the C-6 position are critical for causing time-dependent inactivation of aromatase. For instance, in the 6β-alkyl series, only the methyl analog (6β-methylandrosta-1,4-diene-3,17-dione) was found to inactivate aromatase in a time-dependent manner, a characteristic feature of a suicide substrate. youtube.com In contrast, analogs with longer alkyl chains (ethyl to n-heptyl) at the 6β-position did not cause time-dependent inactivation, even though they were potent competitive inhibitors. youtube.com This suggests that the small size of the substituent at the 6β position is crucial for the compound to be processed into a reactive species that can covalently modify the enzyme. The inactivation by these compounds is typically prevented by the presence of the natural substrate, androstenedione (B190577). youtube.com

Kinetic studies are essential for quantifying the potency of enzyme inhibitors. The inhibition constant (Kᵢ) represents the affinity of the inhibitor for the enzyme, while the half-maximal inhibitory concentration (IC₅₀) measures the concentration of inhibitor required to reduce enzyme activity by 50%.

For the class of 6-substituted androsta-1,4-diene-3,17-diones, these values are highly dependent on the nature and orientation of the C-6 substituent. All synthesized 6α- and 6β-alkylandrosta-1,4-diene-3,17-diones have been shown to be powerful competitive inhibitors of aromatase. youtube.com For example, the 6β-ethyl and 6β-n-pentyl derivatives were identified as particularly potent, with Kᵢ values of 4.7 nM and 5.0 nM, respectively. youtube.com Although specific kinetic data for the 6β-formyl derivative is not prominently available in the reviewed literature, the data from related compounds illustrate a clear structure-activity relationship.

Kinetic Data for Aromatase Inhibition by 6-Substituted Androsta-1,4-diene-3,17-dione Analogs
Compound (Substituent at C-6)Apparent Kᵢ (nM)Reference
6α-methyl15 youtube.com
6β-methyl14 youtube.com
6α-ethyl14 youtube.com
6β-ethyl4.7 youtube.com
6α-n-propyl11 youtube.com
6β-n-propyl7.7 youtube.com
6α-n-pentyl11 youtube.com
6β-n-pentyl5.0 youtube.com

The enzymatic action of cytochrome P450 enzymes, including aromatase, is dependent on cofactors. The inactivation of aromatase by suicide substrates requires the presence of NADPH (Nicotinamide Adenine Dinucleotide Phosphate) as a reducing equivalent. nih.govnih.gov Molecular oxygen is also a necessary component for the catalytic cycle. The enzyme uses NADPH and oxygen to perform the oxidative reactions that convert the inhibitor into its reactive form. In the absence of NADPH, the time-dependent inactivation of aromatase by these inhibitors does not occur, although competitive binding may still be observed. nih.gov This dependency confirms that the inhibitor must enter the enzyme's catalytic cycle to be activated.

The three-dimensional structure of an inhibitor is paramount for its interaction with the enzyme's active site. For substituted androstane (B1237026) derivatives, the stereochemistry at the C-6 position plays a defining role in both binding affinity and the mechanism of inhibition. youtube.com Studies comparing 6α- and 6β-isomers of related compounds revealed that 6β-alkyl steroids generally exhibit a higher affinity for aromatase than their corresponding 6α-isomers. caymanchem.com This suggests that the active site of aromatase contains a hydrophobic binding pocket with a limited volume that better accommodates substituents on the β-face (the "top" face) of the steroid at the C-6 position. caymanchem.com As noted previously, the ability to cause time-dependent inactivation is also highly dependent on the specific 6β-substituent, with smaller groups being permissive for this mechanism. youtube.com

Interaction Profile with Other Steroidogenic Enzymes

An ideal enzyme inhibitor should be highly selective for its target to minimize off-target effects. For aromatase inhibitors, a key consideration is their potential interaction with other enzymes involved in steroid metabolism, such as the 17β-hydroxysteroid dehydrogenases.

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes catalyzes the interconversion between 17-keto and 17β-hydroxy steroids. nih.gov For example, they convert androstenedione to testosterone (B1683101) and estrone (B1671321) to estradiol. nih.gov An aromatase inhibitor that also significantly inhibits 17β-HSDs could have a more complex biological profile.

Investigation of CYP17A1 (17α-Hydroxylase/17,20-Lyase) Interactions

There is a lack of specific research investigating the direct interaction between this compound and CYP17A1. However, extensive studies on its close analogue, formestane (B1683765), provide strong indications of high selectivity for aromatase (CYP19A1) with minimal cross-reactivity with other cytochrome P450 enzymes involved in steroidogenesis, such as CYP17A1.

CYP17A1 is a crucial enzyme in the biosynthesis of androgens and corticosteroids. Its inhibition can lead to a significant reduction in the production of these hormones. Formestane, as a "suicide inhibitor," is known for its highly selective action against aromatase. Clinical studies have shown that formestane does not cause significant effects on other hormone synthetic pathways, which implies a low affinity for enzymes like CYP17A1. This selectivity is a key advantage, as it avoids the broader hormonal disruptions that can occur with less specific inhibitors. Given that this compound is a derivative of a compound known for its high specificity, it is hypothesized that it would exhibit a similar lack of significant interaction with CYP17A1.

Cross-Reactivity with Other Cytochrome P450 Isoforms in Steroid Metabolism

The specificity of steroidal inhibitors is a critical aspect of their therapeutic profile. Based on the behavior of formestane, it is anticipated that this compound would display a high degree of selectivity for aromatase (CYP19A1) over other CYP450 isoforms.

Formestane's development as a second-generation aromatase inhibitor was specifically aimed at improving selectivity compared to earlier, non-specific inhibitors. It is classified as a Type I steroidal inhibitor that acts as an analogue of the natural substrate, androstenedione, leading to irreversible inactivation of the aromatase enzyme. This mechanism-based inhibition contributes to its high specificity. Studies on formestane have not reported significant clinical cross-reactivity with other major CYP450 enzymes responsible for drug metabolism or steroid synthesis.

For comparison, the metabolism of another steroidal aromatase inhibitor, exemestane (B1683764), has been shown to involve several CYP isoforms, including CYP3A4, for its own breakdown, but this is distinct from the inhibition of other P450 enzymes. The inhibitory action of formestane is largely confined to aromatase. Therefore, it is reasonable to project that this compound would also maintain a favorable profile with low cross-reactivity, primarily targeting aromatase.

Molecular Basis of Enzyme-Ligand Recognition

The molecular interactions between a steroidal inhibitor and the aromatase active site are fundamental to its mechanism of action. The crystal structure of human placental aromatase in complex with inhibitors has provided detailed insights into these interactions. While the specific binding mode of this compound has not been elucidated, the binding of formestane and other C6-substituted androgens serves as an excellent model.

Active Site Binding Pocket Characterization

The active site of aromatase is a hydrophobic pocket designed to accommodate its natural androgen substrates. The binding of steroidal inhibitors like formestane occurs within this same androgen-specific cleft. The structure of the inhibitor, particularly the steroid A-ring and D-ring, is critical for proper orientation and binding.

Molecular docking and crystallography studies of formestane and similar inhibitors reveal key features of the binding pocket. The pocket is shaped by a number of hydrophobic and polar residues. For C6-substituted inhibitors, a hydrophobic crevice formed by residues such as Threonine 310 (Thr310), Valine 370 (Val370), and Serine 478 (Ser478) is crucial for accommodating the substituent at the C6 position. The planarity of the A and B rings of the steroid is also considered important for optimal fitting within the active site.

The table below summarizes the inhibitory concentrations of formestane and a related C6-substituted androgen against purified human placental aromatase, illustrating the potency of this class of inhibitors.

CompoundIC₅₀ (nM)Inhibition Type
Formestane 49Irreversible
Exemestane (6-methylideneandrosta-1,4-diene-3,17-dione) 50Irreversible
Butynyloxy Derivative (C6-substituted) 112Not specified

Data sourced from studies on purified human placental aromatase.

Hydrogen Bonding and Hydrophobic Interactions with Enzyme Residues

The stability of the enzyme-ligand complex is determined by a network of specific molecular interactions. For steroidal aromatase inhibitors, both hydrogen bonds and hydrophobic interactions are paramount.

Hydrogen Bonding: Molecular docking studies indicate that formestane forms critical hydrogen bonds within the aromatase active site. Key interactions identified include:

A hydrogen bond between the inhibitor's 17-keto group and the backbone amide of Methionine 374 (Met374) .

A hydrogen bond with the carboxylic acid group of Aspartic Acid 309 (Asp309) .

These hydrogen bonds help to anchor the inhibitor in the correct orientation for subsequent inactivation of the enzyme.

Hydrophobic Interactions: The steroid core of this compound, like that of formestane, is expected to engage in extensive hydrophobic interactions with non-polar residues lining the active site. These interactions are crucial for the initial binding and affinity of the inhibitor. Key residues contributing to this hydrophobic environment include Isoleucine 133, Phenylalanine 221, Tryptophan 224, and Leucine 477. The C6-formyl group of the target compound would likely be positioned within the hydrophobic crevice described for other C6-substituted inhibitors, involving residues like Thr310 , Val370 , and Ser478 .

The table below lists the key amino acid residues in the aromatase active site that are known to interact with formestane and are presumed to be relevant for this compound.

Interacting ResidueType of InteractionRole in Binding
Asp309 Hydrogen BondAnchors the inhibitor
Met374 Hydrogen BondAnchors the inhibitor
Thr310 Hydrophobic/van der WaalsAccommodates C6 substituent
Val370 Hydrophobic/van der WaalsAccommodates C6 substituent
Ser478 Hydrophobic/van der WaalsAccommodates C6 substituent

Interactions are based on molecular docking and crystal structure data of formestane and related C6-substituted inhibitors.

Iv. Structure Activity Relationship Sar Elucidation

Influence of the 6β-Formyl Group on Aromatase Inhibition

The substituent at the C-6 position of the steroidal backbone plays a pivotal role in determining the potency and mechanism of aromatase inhibition. While direct inhibitory data for the 6β-formyl group on the androsta-1,4-dien-3,17-dione scaffold is not extensively documented in publicly available research, the influence of related functional groups at this position provides significant insight.

Research on exemestane (B1683764) (6-methylenandrosta-1,4-diene-3,17-dione) and its analogs reveals the sensitivity of aromatase to modifications at the C-6 position. The 6-methylene group of exemestane is crucial for its mechanism-based irreversible inhibition. When this group is modified, the inhibitory potency changes significantly. For instance, derivatives with oxidized C-6 substituents, such as 6β-hydroxymethyl and 6β-carboxy groups, show a marked decrease in activity compared to the 6-methylene parent compound nih.gov. This suggests that both the steric bulk and the electronic nature of the C-6 substituent are critical for optimal interaction with the enzyme's active site.

The 6β-formyl group, being an aldehyde, is electronically distinct from a methylene (B1212753) or hydroxymethyl group. Its electrophilic nature could potentially interact with nucleophilic residues within the enzyme's active site. Studies on other C-6 substituted androst-4-ene-3,17-diones have shown that the stereochemistry (α vs. β) and the nature of the substituent are determining factors for binding affinity nih.gov. For instance, 6β-alkyl substituted steroids generally exhibit a higher affinity for aromatase than their 6α-isomers, indicating that the active site has a specific, limited hydrophobic pocket on the β-face of the steroid at the C-6 position nih.gov. Bulky or polar substituents at this position have been shown to result in weaker inhibition nih.gov.

The following table summarizes the inhibitory concentrations (IC50) of various C-6 modified analogs of exemestane, illustrating the impact of C-6 functionalization on aromatase inhibition nih.gov.

Table 1: Aromatase Inhibition by C-6 Substituted Androsta-1,4-diene-3,17-dione (B159171) Analogs

Compound C-6 Substituent IC50 (nM)
Exemestane =CH₂ (methylene) 27
Analog 1 6-spirooxirane 206
Analog 2 6β-hydroxymethyl 295
Analog 3 6-hydroxymethyl (mixture) 2300

Impact of the Androsta-1,4-dien-3,17-dione Core Structure

The androsta-1,4-dien-3,17-dione framework serves as the foundational scaffold for numerous steroidal aromatase inhibitors. This core structure is a close analog of the natural substrate for aromatase, androstenedione (B190577), which facilitates its recognition and binding to the enzyme's active site oup.com. The defining features of this core are the conjugated double bonds in the A-ring (at C1-C2 and C4-C5) and the ketone groups at C-3 and C-17.

The Δ¹,⁴-diene system in the A-ring is a critical feature that confers planarity to this region of the steroid researchgate.net. This planarity is thought to be essential for effective binding within the active site of the aromatase enzyme researchgate.net. The core structure acts as a competitive inhibitor by mimicking the natural substrate, androstenedione. However, it is the modifications to this basic structure that lead to more potent and often irreversible inhibition. Androsta-1,4-diene-3,17-dione itself is a key intermediate in the synthesis of many steroidal hormones and their inhibitors and is produced via biotransformation from related androstanes nsf.govplos.org. Its inherent, albeit weaker, aromatase inhibitory activity makes it a suitable starting point for the development of more potent drugs medchemexpress.com.

Effect of Substituents at Other Steroidal Positions (e.g., C-7, C-10) on Activity and Selectivity

Modifications at other positions on the steroid nucleus, such as C-7 and C-10, can significantly modulate the inhibitory activity and selectivity of androsta-1,4-diene-3,17-dione analogs.

C-7 Position: The introduction of substituents at the 7α-position has been a successful strategy for developing potent aromatase inhibitors. Research has shown that 7α-substituted androstenediones can have a very high affinity for the aromatase enzyme, with Ki values in the low nanomolar range nih.gov. The nature of the substituent at C-7 is critical. For example, 7α-(4'-amino)phenylthio-4-androstene-3,17-dione (7α-APTA) is a potent aromatase inhibitor nih.gov. Further studies on 7-substituted 4,6-androstadiene-3,17-diones revealed that the orientation and flexibility of the substituent are key. 7-Benzyl and 7-phenethyl groups, which can orient their phenyl rings into a putative 7α pocket, are effective inhibitors, whereas a rigid 7-phenyl group that cannot adopt the correct orientation is a poor inhibitor nih.govtandfonline.com. This indicates the presence of a specific binding pocket near the C-7α position of the steroid within the enzyme. In contrast, it has also been shown that a 7β-methyl substitution can be more beneficial for aromatase inhibition than a 7α-methyl group, suggesting a complex interaction landscape nih.gov.

Table 2: Aromatase Inhibition by 7-Substituted 4,6-Androstadiene-3,17-dione Analogs

Compound C-7 Substituent Apparent Ki (nM)
Analog 1 7-benzyl 174
Analog 2 7-phenethyl 61

C-10 Position: The C-19 methyl group (attached at C-10) of the natural substrate, androstenedione, is the site of oxidative attack by aromatase, leading to aromatization of the A-ring. In steroidal inhibitors, this position is crucial for interaction with the heme iron of the cytochrome P450 enzyme oup.com. Removal or modification of the angular methyl group at C-10 would fundamentally alter the interaction with the enzyme. While specific studies on C-10 modification of 6β-(Formyl)androsta-1,4-dien-3,17-dione are scarce, the general principle in steroidal aromatase inhibitors is that a group capable of interacting with the heme is necessary for high-potency inhibition.

Conformational Flexibility and Its Relation to Biological Activity

Molecular modeling studies on various substituted androstenediones have provided insights into the conformational requirements for aromatase inhibition. For C-6 substituted inhibitors, the conformation of the substituent relative to the steroid's β-face is crucial for fitting into a proposed hydrophobic pocket in the enzyme's active site nih.gov. Similarly, for C-7 substituted analogs, energy minimization calculations have shown that active compounds adopt a conformation where the substituent can protrude into a specific 7α pocket, while inactive analogs cannot achieve this orientation nih.govtandfonline.com.

V. Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Enzyme-Ligand Complexes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.govnih.gov This technique is crucial for understanding the binding modalities and interaction strengths of enzyme inhibitors. mdpi.com In the context of steroidal aromatase inhibitors, docking simulations are employed to elucidate how these molecules fit into the active site of the aromatase enzyme, a key target in estrogen-dependent breast cancer therapy. mdpi.comnih.gov

Research on formestane (B1683765), a structurally related steroidal aromatase inhibitor, provides a model for the interactions of 6β-(Formyl)androsta-1,4-dien-3,17-dione. Docking studies show that these steroidal inhibitors occupy the same active site as the natural substrate, androstenedione (B190577). mdpi.com The binding is stabilized by a network of interactions with specific amino acid residues within the enzyme's binding cavity. For steroidal inhibitors like exemestane (B1683764), a key hydrogen bond interaction with ARG115 has been observed. nih.gov In contrast, non-steroidal inhibitors often show a crucial hydrogen bond with MET374, an interaction that is typically absent for steroidal types. nih.gov

The binding site of aromatase is a complex environment, and the interactions governing inhibitor binding are multifaceted. Environmental residues within a 4 Å radius of the ligand play a significant role. These residues are categorized by their molecular properties: non-polar, aromatic, negatively-charged, polar, and the heme group. mdpi.com For formestane, docking simulations reveal critical interactions with the heme group and surrounding amino acid residues, which are essential for its inhibitory activity. mdpi.com

Table 1: Key Amino Acid Residues in the Aromatase Active Site Interacting with Steroidal Inhibitors

Interacting ResidueInteraction TypeSignificance in Binding
Heme Group Coordination/Van der WaalsCentral to the catalytic mechanism; inhibitors interact closely with the iron atom.
ARG115 Hydrogen BondA key interaction noted for some steroidal inhibitors like exemestane. nih.gov
MET374 Van der Waals/HydrophobicImportant for shaping the binding pocket; differential interaction compared to non-steroidal inhibitors. nih.gov
PHE134 / PHE221 π-π StackingAromatic stacking interactions that contribute to the binding affinity of the steroidal backbone.
TRP224 Aromatic InteractionContributes to the stabilization of the ligand within the active site. nih.gov
ILE133, ALA306, THR310, ASP309, VAL370 Hydrophobic/Van der WaalsForm a hydrophobic pocket that accommodates the steroid's core structure, contributing to binding specificity and affinity.

This table summarizes common interactions observed in docking studies of steroidal aromatase inhibitors. The specific interactions for this compound would be predicted to be similar based on its structural class.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

While molecular docking provides a static snapshot of the enzyme-ligand complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. bohrium.comfrontiersin.org MD simulations are powerful computational methods for analyzing the physical motions of atoms and molecules, allowing researchers to observe the flexibility of the complex and changes in its structure. mdpi.com

MD simulations are critical for several reasons:

Validating Docking Poses: They help to refine and validate the binding poses predicted by docking algorithms, removing potential false positives. nih.gov

Assessing Binding Stability: By simulating the complex over nanoseconds or even microseconds, MD can determine the stability of the ligand in the binding pocket. The formation and persistence of hydrogen bonds and other intermolecular interactions throughout the simulation are key indicators of a stable complex. mdpi.com

Elucidating Conformational Changes: Both the ligand and the enzyme are flexible. MD simulations can reveal how the enzyme's conformation changes to accommodate the ligand (induced fit) and how the ligand adapts to the binding site. frontiersin.org These simulations have been instrumental in understanding mechanisms of antagonism, such as the displacement of key protein helices upon ligand binding, which can disrupt the protein's function. nih.gov

For steroidal modulators, MD simulations can elucidate the structural basis for their mechanism of action. For instance, in studying the androgen receptor, MD simulations have been used to generate stable structures of the receptor bound to an antagonist, which is crucial when experimental crystal structures are unavailable. nih.govfrontiersin.org This approach helps to understand the subtle structural changes in the receptor's activation function-2 (AF2) site that lead to the inhibition of coactivator binding. frontiersin.org

Quantum Mechanical Calculations for Reaction Pathway Analysis and Electronic Properties

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of molecules and are used to study chemical reactions. bohrium.com In the context of steroidal enzyme inhibitors, QM methods are applied to understand the intricacies of the enzymatic reaction and the mechanism of inhibition, particularly for irreversible inhibitors.

Formestane, and by extension this compound, belongs to the class of mechanism-based irreversible inhibitors. acs.orgnih.gov This means the enzyme itself converts the inhibitor into a reactive species that then covalently binds to the enzyme, permanently deactivating it. acs.org QM calculations are essential for:

Mapping Reaction Pathways: QM can model the step-by-step transformation of the inhibitor by the enzyme, calculating the energy barriers (activation energies) for each step in the catalytic cycle.

Characterizing Transition States: It allows for the identification and characterization of high-energy transition state structures, which are critical for understanding reaction kinetics.

Analyzing Electronic Properties: QM methods can calculate properties like charge distribution, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are fundamental to a molecule's reactivity and its interactions with the enzyme. nih.gov

These computational studies help explain how the chemical structure of an inhibitor relates to its ability to undergo enzymatic transformation and subsequently inactivate the enzyme.

Homology Modeling and Rational Design Principles for Steroidal Enzyme Modulators

The foundation of structure-based drug design is a high-resolution three-dimensional structure of the target protein, which is typically obtained via X-ray crystallography. nih.gov However, when an experimental structure is not available, a reliable model can often be constructed using a technique called homology modeling. bohrium.com This method builds a model of the target protein based on the experimental structure of a related homologous protein (the "template").

Homology modeling is a key component in the rational design of new steroidal enzyme modulators. The process allows researchers to:

Construct a 3D Model of the Target: Generate a working model of an enzyme like aromatase or other cytochrome P450 enzymes for which crystal structures might be scarce. nih.gov

Identify and Analyze the Binding Site: Once a model is built, the active site can be identified and its properties (size, shape, hydrophobicity, charge distribution) can be analyzed to guide the design of complementary ligands. nih.gov

Perform Virtual Screening: The homology model can be used as a receptor in large-scale virtual screening campaigns, where extensive libraries of compounds are docked to identify potential new inhibitors. worldscientific.com

The integration of homology modeling with molecular docking, MD simulations, and QM calculations forms a powerful pipeline for the rational design of novel steroidal modulators. This integrated computational approach allows for the iterative refinement of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process. nih.gov

Vi. Preclinical in Vitro Biochemical Studies

Enzyme Inhibition Assays in Cell-Free Systems (e.g., Microsomal Preparations, Recombinant Enzymes)

6β-(Formyl)androsta-1,4-dien-3,17-dione, also known as formestane (B1683765), is a potent steroidal aromatase inhibitor. In cell-free biochemical assays, it demonstrates a mechanism-based, irreversible inhibition of the aromatase (CYP19A1) enzyme. As a structural analog of the natural substrate androstenedione (B190577), it acts as a competitive inhibitor, binding with high affinity to the enzyme's active site taylorandfrancis.com. Following this initial binding, formestane is processed by the enzyme, leading to the formation of a reactive intermediate that binds covalently to the enzyme, causing its permanent inactivation taylorandfrancis.compatsnap.com. This type of mechanism is often referred to as "suicide inhibition" patsnap.com.

The inhibitory potency of formestane has been quantified in various cell-free systems, which typically utilize human placental microsomes or recombinant human aromatase as the enzyme source epa.gov. These assays measure the ability of the compound to inhibit the conversion of an androgen substrate into estrogen. The half-maximal inhibitory concentration (IC50) is a standard measure of potency determined from these assays. For formestane, reported IC50 values for aromatase inhibition consistently fall within the nanomolar range, underscoring its high potency. For instance, it has been cited as a standard inhibitor with IC50 values typically ranging from 30.0 to 50.0 nM epa.gov. Other studies have used formestane as a reference compound, reporting specific IC50 values of 42 nM and 112 nM mdpi.com.

Inhibitory Potency (IC50) of this compound Against Aromatase in Cell-Free Systems

Reported IC50 ValueAssay System ContextSource
30.0 - 50.0 nMTypical range in various in vitro assays epa.gov
42 nMUsed as a reference drug in an aromatase inhibition study mdpi.com
112 nM (0.112 µM)Used as a reference drug in a study of 7α-substituted steroids mdpi.com

Cellular Aromatase Activity Modulation in Non-Human Cell Lines

Metabolic Stability and Degradation Pathways in In Vitro Systems (e.g., Liver Microsomes)

The metabolic fate of this compound has been investigated using in vitro systems to identify its degradation pathways. Such studies are crucial for understanding the biotransformation of the compound by hepatic enzymes. An investigation using homogenized horse liver as the in vitro system identified several metabolites, indicating that the compound undergoes extensive phase I metabolism nih.gov.

The primary metabolic transformations observed were reductions and hydroxylations. The key metabolite identified was 4-hydroxytestosterone, which results from the reduction of the 17-keto group of the parent compound. Further metabolic processes led to the formation of various dihydroxy and triol derivatives. These findings demonstrate that the liver possesses the enzymatic machinery to significantly alter the structure of formestane, which is a key determinant of its metabolic stability and clearance.

The following metabolites were identified in an in vitro study using homogenized horse liver nih.gov:

In Vitro Metabolites of this compound Identified in Horse Liver Homogenate

Metabolite IDChemical NameMetabolic Reaction
M14-Hydroxytestosterone17-keto reduction
M2a3β,4α-Dihydroxy-5β-androstan-17-oneReduction/Hydroxylation
M2b3β,4β-Dihydroxy-5β-androstan-17-oneReduction/Hydroxylation
M2c3β,4α-Dihydroxy-5α-androstan-17-oneReduction/Hydroxylation
M3aAndrost-4-ene-3α,4,17β-triolReduction/Hydroxylation
M3bAndrost-4-ene-3β,4,17β-triolReduction/Hydroxylation
M45β-Androstane-3β,4β,17β-triolReduction/Hydroxylation

Vii. Preclinical in Vivo Biochemical Studies in Non Human Animal Models

Modulation of Steroidogenic Enzyme Activity in Animal Tissues

No research data was found detailing the in vivo modulation of steroidogenic enzyme activity by 6β-(Formyl)androsta-1,4-dien-3,17-dione in animal tissues.

Effects on Endogenous Steroid Hormone Levels in Animal Models

There are no available studies that report the effects of this compound on the levels of endogenous steroid hormones in any non-human animal models.

Biochemical Markers of Steroidogenesis Pathway Alterations in Animal Studies

Information regarding the alteration of biochemical markers related to the steroidogenesis pathway following the administration of this compound in animal studies is not present in the scientific literature.

Pharmacokinetic Investigations in Animal Models (focus on distribution, metabolism, and excretion in research contexts)

No pharmacokinetic studies detailing the distribution, metabolism, and excretion of this compound in animal models have been published.

Viii. Metabolism and Biotransformation Pathways in Biological Systems

Identification of Enzymatic Metabolites of 6β-(Formyl)androsta-1,4-dien-3,17-dione

Direct enzymatic metabolites of this compound have not been extensively documented in publicly available literature. However, based on the metabolism of the closely related compound formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), several metabolic pathways can be anticipated. Upon administration, formestane is extensively metabolized, with less than 1% of the parent compound being excreted unchanged in urine. researchgate.net The primary metabolites of formestane identified in human plasma and urine include a direct 4-O-glucuronide conjugate and two 3-O-sulfates of the exocons 3β,4β-dihydroxy-5α-androstane-17-one and 3α,4β-dihydroxy-5α-androstane-17-one. researchgate.net These metabolites are formed through stereoselective reduction of the 3-keto group and the 4,5-enol function. researchgate.net

Given the structural similarities, it is plausible that this compound undergoes analogous metabolic transformations. The primary enzymatic reactions would likely involve the reduction of the keto groups at C3 and C17, as well as potential oxidation or reduction of the formyl group at the 6β position. Conjugation reactions, such as glucuronidation and sulfation, of the resulting hydroxylated metabolites are also expected to be major pathways for detoxification and excretion.

For the related compound androsta-1,4,6-triene-3,17-dione (B190583), the main urinary metabolites are the unchanged parent compound and its 17β-hydroxy analogue. nih.gov Additionally, several reduced metabolites have been identified, including boldenone (B1667361) (17β-hydroxyandrosta-1,4-dien-3-one) and other reduced and hydroxylated species. nih.gov This suggests that reduction of the 17-keto group is a significant metabolic pathway for androstenedione (B190577) derivatives.

Table 1: Anticipated Metabolites of this compound Based on Related Compounds

Parent Compound Metabolic Reaction Anticipated Metabolite of this compound
Formestane3-keto reduction, 4,5-enol reduction6β-(Formyl)-3-hydroxy-5α-androstan-17-one
FormestaneGlucuronidationThis compound-glucuronide
FormestaneSulfation6β-(Formyl)-3-hydroxy-5α-androstan-17-one-sulfate
Androsta-1,4,6-triene-3,17-dione17-keto reduction6β-(Formyl)-17β-hydroxyandrosta-1,4-dien-3-one

Role of Cytochrome P450 Enzymes in Compound Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the Phase I metabolism of a wide variety of xenobiotics, including steroids. mdpi.com While the specific CYP isoforms involved in the metabolism of this compound have not been identified, studies on the related aromatase inhibitors, formestane and exemestane (B1683764), provide valuable insights.

The metabolism of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) is known to be mediated by multiple CYP enzymes. The formation of its active metabolite, 17β-dihydroexemestane, is catalyzed by CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5. nih.gov The oxidation of exemestane to 6-hydroxymethylexemestane is primarily mediated by the CYP3A subfamily. nih.govdoi.org Specifically, recombinant CYP3A4 shows high catalytic efficiency in this conversion. nih.govdoi.org Furthermore, the formation of another metabolite, 17-hydroexemestane, is significantly correlated with CYP1A2 and CYP4A11 activities in human liver microsomes. nih.gov

For formestane, in vitro studies have shown that hydroxylation can occur at various positions. For instance, A-ring hydroxylation of androstenedione to form 4-hydroxyandrostenedione (formestane) can be catalyzed by CYP1A2 and CYP1B1. wada-ama.org This suggests that these enzymes could also be involved in the further metabolism of formestane and its derivatives.

Given that this compound is a derivative of androstenedione, it is highly probable that its metabolism is also mediated by a range of CYP enzymes, particularly those from the CYP1A, CYP2C, and CYP3A subfamilies, which are known to be involved in steroid metabolism. nih.govnih.gov These enzymes would likely catalyze hydroxylation reactions at various positions on the steroid nucleus, as well as oxidation of the formyl group.

Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Related Steroids

Steroid CYP Isoform(s) Metabolic Reaction Reference
ExemestaneCYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5Reduction to 17β-dihydroexemestane nih.gov
ExemestaneCYP3A subfamilyOxidation to 6-hydroxymethylexemestane nih.govdoi.org
ExemestaneCYP1A2, CYP4A11Formation of 17-hydroexemestane nih.gov
AndrostenedioneCYP1A2, CYP1B1A-ring hydroxylation wada-ama.org

Reduction and Hydroxylation Pathways of the Steroid Nucleus

The steroid nucleus of androstane (B1237026) derivatives is susceptible to both reduction and hydroxylation reactions, which are key pathways in their metabolism and inactivation. anasci.orgnih.gov

Reduction Pathways: The reduction of the α,β-unsaturated ketone in the A-ring and the ketone at C-17 are common metabolic transformations. For instance, the metabolism of androsta-1,4,6-triene-3,17-dione leads to the formation of several reduced metabolites, including 17β-hydroxyandrosta-1,4-dien-3-one (boldenone). nih.gov The reduction of the C-4,5 double bond is a rate-limiting step in the metabolism of 3-keto-4-ene steroids, leading to the formation of 5α- and 5β-reduced isomers. anasci.org

In the case of formestane, the major metabolites are formed through the stereoselective reduction of the 3-keto group and the 4,5-enol function, resulting in dihydroxy-5α-androstane-17-one derivatives. researchgate.net This indicates that both the A-ring and the C3-ketone are susceptible to reduction. It is therefore highly likely that this compound will undergo similar reductive metabolism of its A-ring double bonds and the C3 and C17 keto groups.

Hydroxylation Pathways: Hydroxylation is a major Phase I metabolic reaction for steroids, catalyzed primarily by CYP enzymes. fu-berlin.de This reaction introduces a hydroxyl group, which increases water solubility and provides a site for subsequent Phase II conjugation. For androstenedione, hydroxylation can occur at various positions, including the A-ring (e.g., 2- and 4-hydroxylation) and other positions such as 6β, 11α, and 15α. wada-ama.orgresearchgate.net

The biotransformation of formestane by the fungus Beauveria bassiana resulted in a hydroxylated metabolite, 4,11α,17β-trihydroxyandrost-4-en-3-one, indicating that hydroxylation can occur at the C11 position. nih.gov In studies with androsta-1,4,6-triene-3,17-dione, mono-hydroxylation in the D-ring has also been observed. nih.gov Therefore, the steroid nucleus of this compound is expected to be a substrate for various hydroxylases, leading to the formation of mono- and poly-hydroxylated metabolites.

Biotransformation Processes by Microbial Species for Related Steroids

Microbial biotransformation is a valuable tool for producing novel steroid derivatives and for studying the metabolic pathways of steroids. medcraveonline.comslideshare.netresearchgate.net Various microorganisms, particularly fungi, are known to metabolize steroids through reactions such as hydroxylation, reduction, and oxidation. researchgate.net

The biotransformation of formestane has been investigated using fungal species. Rhizopus oryzae was found to convert formestane into 4β,5α-dihydroxyandrostane-3,17-dione as the major product. nih.gov The fungus Beauveria bassiana transformed formestane into the reduced metabolites 4,17β-dihydroxyandrost-4-en-3-one and 3α,17β-dihydroxy-5β-androstan-4-one, as well as the hydroxylated product 4,11α,17β-trihydroxyandrost-4-en-3-one. nih.gov

The related compound androsta-1,4-diene-3,17-dione (B159171) (boldione) is also a substrate for microbial transformation. wikipedia.orgsigmaaldrich.com For example, Aspergillus wentii hydroxylates androst-4-ene-3,17-dione mainly at the C-6β position, while Mucor hiemalis hydroxylates it at C-14α and reduces the C-17 ketone. researchgate.net Furthermore, Nocardioides simplex has been used for the 1(2)-dehydrogenation of 6-substituted androstane derivatives. nih.gov

These studies demonstrate that microbial systems can effectively carry out a range of transformations on the androstane skeleton, including reactions relevant to the potential metabolism of this compound. The formyl group at the 6β position may influence the regioselectivity of these microbial transformations, potentially leading to novel hydroxylated or reduced metabolites.

Table 3: Microbial Biotransformation of Related Androstane Steroids

Microorganism Substrate Major Product(s) Reference
Rhizopus oryzaeFormestane4β,5α-dihydroxyandrostane-3,17-dione nih.gov
Beauveria bassianaFormestane4,17β-dihydroxyandrost-4-en-3-one, 3α,17β-dihydroxy-5β-androstan-4-one, 4,11α,17β-trihydroxyandrost-4-en-3-one nih.gov
Aspergillus wentiiAndrost-4-ene-3,17-dione6β-hydroxyandrost-4-ene-3,17-dione researchgate.net
Mucor hiemalisAndrost-4-ene-3,17-dione14α-hydroxyandrost-4-ene-3,17-dione, 17-reduced metabolites researchgate.net
Nocardioides simplex6-substituted androstanes1(2)-dehydro derivatives nih.gov

Ix. Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

The definitive identification and structural confirmation of 6β-(Formyl)androsta-1,4-dien-3,17-dione are achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of this compound. While specific spectral data for this compound is proprietary to manufacturers of analytical standards, the expected proton (¹H) and carbon-13 (¹³C) NMR spectra would exhibit characteristic signals confirming its unique structure. For instance, the ¹H NMR spectrum of the closely related compound, androsta-1,4-diene-3,17-dione (B159171), shows distinct peaks for its vinyl protons. researchgate.netchemicalbook.com The presence of the 6β-formyl group in the target compound would introduce additional, unique signals, including a downfield singlet for the aldehyde proton. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in elucidating the stereochemistry, as has been demonstrated for metabolites of the structurally similar drug, exemestane (B1683764). nih.gov

Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition. Electron ionization (EI) mass spectra of related androstane (B1237026) steroids typically show a prominent molecular ion peak and characteristic fragmentation patterns that aid in identification. nist.gov The mass spectrum of this compound would be expected to show a molecular ion corresponding to its chemical formula, C₂₀H₂₄O₃.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the dione (B5365651) and the aldehyde, as well as the carbon-carbon double bonds of the diene system. Commercial suppliers of the reference standard for this compound confirm the availability of comprehensive characterization data, including IR spectra. synthinkchemicals.com

TechniqueExpected Information for this compoundReference Data for Related Compounds
¹H NMRSignals for vinyl, methyl, and steroidal backbone protons; a distinct signal for the 6β-formyl proton.¹H-NMR spectra of androsta-1,4-diene-3,17-dione are well-documented. researchgate.netchemicalbook.com
¹³C NMRResonances for all 20 carbon atoms, including the carbonyl carbons of the dione and formyl groups, and the olefinic carbons.¹³C NMR data is available for various metabolites of androsta-1,4,6-triene-3,17-dione (B190583). nih.gov
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern. The expected molecular ion would correspond to C₂₀H₂₄O₃.Mass spectra of numerous androstane steroids are available in databases like the NIST WebBook. nist.gov
Infrared (IR) SpectroscopyCharacteristic absorption bands for C=O (ketone and aldehyde) and C=C functional groups.IR data is a standard component of characterization for reference standards. synthinkchemicals.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of this compound, particularly in the context of its presence as an impurity in pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of non-volatile steroids like this compound. Reversed-phase HPLC with a C18 column is typically employed, using a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the conjugated diene-dione chromophore absorbs strongly in the UV region. The purity of a sample can be determined by calculating the peak area percentage of the main component relative to any impurities. HPLC methods have been extensively developed for the analysis of related compounds like formestane (B1683765) and its impurities. nih.gov

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of steroids. For volatile or semi-volatile compounds, GC provides high-resolution separation. Steroids like this compound often require derivatization, for example, by silylation with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase their volatility and improve their chromatographic behavior. nih.gov The retention time in GC is a key parameter for identification, and when combined with the mass spectrum from the MS detector, provides a high degree of certainty in compound identification. GC-MS methods are standard in anti-doping laboratories for the detection of anabolic steroids and their metabolites. nih.govnih.gov

MethodTypical Application for this compoundKey Parameters
HPLCPurity assessment of bulk material and formulated products. Isolation for use as a reference standard.Reversed-phase C18 column, water/acetonitrile or water/methanol mobile phase, UV detection.
GC-MSIdentification and quantification, especially in complex matrices like biological samples. Often used for impurity profiling.Capillary column (e.g., DB-5ms), temperature programming, derivatization (e.g., silylation), mass spectrometric detection.

Quantitative Analysis in Biological Matrices for Research Sample Characterization

The ability to accurately quantify this compound in biological matrices such as plasma and urine is critical for pharmacokinetic and metabolism studies. These analyses are typically performed using hyphenated chromatographic techniques due to the complexity of the matrices and the low concentrations of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in biological fluids. This technique offers high sensitivity and selectivity. The method involves the use of a stable isotope-labeled internal standard to ensure accuracy and precision. After extraction from the biological matrix, often using liquid-liquid extraction or solid-phase extraction, the sample is analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of the target analyte even in the presence of interfering substances. Validated LC-MS/MS methods have been developed for the quantification of related compounds like formestane and its metabolites in urine. nih.gov

Advanced Techniques for Metabolite Profiling and Identification

Understanding the metabolic fate of this compound is important for a complete understanding of its biological activity and potential toxicity. Advanced analytical techniques are employed to identify and characterize its metabolites.

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a powerful tool for metabolite profiling. HRMS provides very accurate mass measurements, which allows for the determination of the elemental composition of potential metabolites. This is crucial for identifying unknown metabolites without the need for authentic reference standards. The metabolism of structurally similar compounds like androsta-1,4,6-triene-3,17-dione has been investigated using LC-HRMS, revealing various biotransformation pathways including hydroxylations and reductions. nih.gov

Metabolism studies of related aromatase inhibitors like formestane have identified a number of metabolites, including hydroxylated and reduced species. nih.gov Similar metabolic pathways would be expected for this compound. The identification of these metabolites often involves comparison of their retention times and mass spectra with those of synthesized reference compounds.

X. Research Utility and Future Directions in Chemical Biology

Utility as a Biochemical Probe for Steroidogenic Enzyme Function

Steroidal molecules are frequently utilized as lead compounds or molecular probes in anticancer drug discovery to investigate specific molecular mechanisms. nih.gov The compound 6β-(Formyl)androsta-1,4-dien-3,17-dione, by its nature as a derivative of a known enzyme substrate, is well-suited for use as a biochemical probe. Its structural similarity to endogenous androgens allows it to enter the active sites of steroidogenic enzymes, while the unique 6β-formyl group provides a specific chemical feature to probe the topology and chemical environment of the enzyme's binding pocket.

The practice of screening novel steroid derivatives against panels of enzymes is a common strategy to identify new ligands and understand enzyme function. nih.gov For instance, studies involving novel androstane (B1237026) oximes have been conducted to assess their binding affinities against a range of human steroid hydroxylases, including key cytochrome P450 enzymes. nih.gov This approach helps in mapping the active site and understanding which structural modifications are tolerated or favored by the enzyme. By introducing a polar, reactive formyl group at the 6β-position of the androsta-1,4-diene-3,17-dione (B159171) scaffold, researchers can investigate how such a modification influences binding affinity, substrate turnover, and inhibition kinetics, thereby providing valuable data on the structure-function relationships of enzymes like aromatase and other steroid-metabolizing enzymes.

Significance as a Scaffold for the Design of Novel Enzyme Inhibitors

The androstane framework is a cornerstone in the development of enzyme inhibitors, particularly for hormone-dependent cancer therapies. nih.govresearchgate.net Steroidal derivatives are often designed to mimic the endogenous substrates of critical enzymes in steroidogenesis, thereby blocking the production of hormones that fuel cancer growth. tandfonline.comnih.gov The compound androsta-1,4-diene-3,17-dione serves as a key precursor and scaffold for many potent inhibitors. nih.gov

Modifications to this basic structure have led to the development of highly effective drugs. For example, exemestane (B1683764) (6-methylideneandrosta-1,4-diene-3,17-dione) is a potent irreversible aromatase inhibitor. nih.gov Research has shown that substitutions at various positions on the steroid nucleus can yield compounds with significant inhibitory activity. nih.gov Specifically, alkylation at the C6α or C7α position of androsta-1,4-dien-3,17-dione has produced novel aromatase inhibitors with activity in the nanomolar range. tandfonline.comnih.gov

The introduction of a 6β-formyl group represents a strategic modification to this established scaffold. The formyl group's electronic properties and potential to form hydrogen bonds or covalent linkages can be exploited to enhance binding affinity and specificity for a target enzyme. Structure-guided design, which utilizes the known crystal structures of enzymes, allows for the rational design of inhibitors with novel side groups that can occupy specific pockets within the active site, leading to the development of next-generation inhibitors. nih.govresearchgate.net

Table 1: Examples of Androsta-1,4-diene-3,17-dione Derivatives and their Inhibitory Activity This table is illustrative and based on findings for related compounds, highlighting the potential of the scaffold.

Compound/Derivative Class Target Enzyme Activity Range Reference(s)
C6α-Allyl-androsta-1,4-diene-3,17-dione Aromatase Nanomolar (IC50 = 55 nM) tandfonline.comnih.gov
C9α,C11α-Epoxy-androsta-1,4-diene-3,17-dione Aromatase Nanomolar (IC50 = 11 nM) nih.gov
Polyhydroxylated Formestane (B1683765) Analogues Aromatase Sub-micromolar to Nanomolar nih.gov
3-oxo-4-oxa-5α-androst-17β-amide derivatives 5α-reductase Nanomolar tandfonline.com

Unexplored Biochemical Interactions and Off-Target Enzyme Profiling

A critical aspect of drug discovery and chemical biology is understanding the full biochemical profile of a compound, including its potential "off-target" interactions. nih.gov While this compound may be designed with a primary target in mind, its steroidal nature makes interactions with other enzymes in steroid metabolic pathways plausible. Profiling such compounds against a broad panel of enzymes is crucial for identifying potential secondary activities or side effects. nih.gov

For example, studies on known aromatase inhibitors have revealed that they can also affect the activity of other enzymes, such as 5α-reductase. sigmaaldrich.com The metabolism of the related compound androsta-1,4,6-triene-3,17-dione (B190583) results in several reduced metabolites, indicating interactions with various reductase enzymes. nih.gov Furthermore, systematic screening of novel androstane derivatives against a palette of human steroid hydroxylases (e.g., CYP7A1, CYP17A1, CYP21A2) is a direct method for off-target profiling, which can reveal unexpected binding affinities and guide further research. nih.gov Investigating the interactions of this compound with a diverse set of enzymes, particularly other cytochrome P450s and hydroxysteroid dehydrogenases, would be essential to fully characterize its biochemical specificity and uncover any polypharmacological potential.

Table 2: Potential Off-Target Enzymes for Androstane-Based Compounds This table lists enzymes that are known to interact with androstane derivatives and represent potential off-targets for profiling.

Enzyme Family Specific Enzyme Examples Potential Interaction Reference(s)
Cytochrome P450 CYP17A1, CYP21A2, CYP7A1, CYP7B1 Binding/Inhibition nih.gov
Aldo-Keto Reductases AKR1C2, AKR1C3 (17β-HSD5) Inhibition researchgate.net
Hydroxysteroid Dehydrogenases 17β-HSD Type 1, 2 Inhibition researchgate.net
5α-Reductase Type 1 and Type 2 Inhibition sigmaaldrich.com

Advancements in Synthetic and Biotransformation Methodologies for Steroid Derivatives

The synthesis of complex steroid derivatives has been significantly advanced by new catalytic methods and biotransformation techniques. rsc.orgnih.gov Modern organic synthesis provides powerful tools for constructing steroidal skeletons and installing complex functionalities with high selectivity. nih.govumich.eduumich.edu

Alongside chemical synthesis, microbial biotransformation has emerged as a practical and environmentally friendly method for modifying steroid structures. rdd.edu.iqnih.gov Whole-cell systems using fungi or bacteria can perform highly specific reactions, such as hydroxylation, dehydrogenation, and oxidation, at positions that are challenging to access through traditional chemical means. nih.govslideshare.net For instance, fungi of the Aspergillus and Rhodococcus genera are known to hydroxylate the androstane skeleton at various sites. nih.govresearchgate.net The resulting hydroxylated intermediates can then be chemically modified. The synthesis of the related 6-hydroxymethylandrosta-1,4-diene-3,17-dione has been reported, and the 6β-formyl group could potentially be generated through selective oxidation of this hydroxymethyl precursor, which itself could be a product of biotransformation. fda.govresearchgate.net This integration of biological and chemical steps represents a powerful strategy for producing novel steroid derivatives. rdd.edu.iq

Perspectives on the Broadening of Androstane-Based Research in Enzyme Systems

The future of research involving androstane-based compounds like this compound is poised for significant expansion. While their role in targeting steroidogenic pathways for cancer therapy is well-established, the versatility of the androstane scaffold presents opportunities to explore a much broader range of biological systems. nih.govnih.gov

Future research directions are likely to include:

Development of Multi-Target Agents: Leveraging the androstane scaffold to design single molecules that can modulate multiple enzymes or pathways, potentially offering synergistic therapeutic effects and overcoming drug resistance. nih.gov

Exploration of Novel Enzyme Targets: Using libraries of diverse androstane derivatives to screen for activity against enzyme classes outside of steroidogenesis. The inherent drug-like properties of the steroid nucleus make these compounds promising starting points for inhibiting other enzymes implicated in disease. nih.govnih.gov

Advanced Probe Design: Incorporating sophisticated functional groups and reporters onto the androstane skeleton to create more advanced chemical probes for studying enzyme mechanisms, dynamics, and localization within cells.

Integration of 'Omics' and Computational Approaches: Combining the synthesis of novel derivatives with systems biology and computational modeling to predict off-target effects, understand metabolic networks, and guide the design of next-generation inhibitors with improved selectivity and efficacy. nih.govresearchgate.net

As synthetic and biotransformation methodologies continue to evolve, the ability to generate a vast chemical diversity of androstane derivatives will increase. rsc.orgnih.gov This will empower researchers to move beyond the traditional boundaries of endocrinology and oncology, using the androstane scaffold as a privileged structure to probe and modulate a wide array of enzyme systems throughout the human body.

Q & A

Q. What are the established synthetic pathways for producing 6β-(Formyl)androsta-1,4-dien-3,17-dione, and how do microbial biotransformation methods compare to chemical synthesis?

  • Methodological Answer : Microbial biotransformation using fungi (e.g., Aspergillus brasiliensis, Neurospora crassa) is a common method for modifying androsta-1,4-diene-3,17-dione (ADD) derivatives. For example, Cephalosporium aphidicola hydroxylates ADD at specific positions . Chemical synthesis may involve formylation at the C6β position using regioselective catalysts. Comparative studies should evaluate yield, stereochemical control, and scalability. ADD is typically synthesized via phytosterol side-chain cleavage using Mycobacterium spp. .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation, nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., ¹H/¹³C-NMR to confirm formyl group placement at C6β), and X-ray crystallography for absolute configuration validation. Infrared (IR) spectroscopy can identify carbonyl groups (C3, C17, and C6β-formyl) .

Advanced Research Questions

Q. How does the 6β-formyl modification influence the biological activity of androsta-1,4-dien-3,17-dione derivatives in enzyme inhibition studies?

  • Methodological Answer : The C6β-formyl group may enhance binding to cytochrome P450 enzymes like aromatase (CYP19A1). Computational docking studies using structural data (PDB: 3S79) can predict interactions. In vitro assays with purified aromatase and MCF-7 cell lines can measure IC₅₀ values. For example, C6-substituted ADD derivatives show nanomolar-range inhibition . Compare activity to unmodified ADD or other C6 analogs (e.g., 6-oxo derivatives) .

Q. What experimental strategies resolve contradictions in residue detection of ADD derivatives in biological samples?

  • Methodological Answer : Contradictions arise from matrix effects (e.g., animal tissues vs. urine) and cross-reactivity with metabolites like β-boldenone. Use isotope dilution LC-MS/MS with deuterated internal standards (e.g., d₃-ADD) to improve specificity. Validate methods using multiple substrates (e.g., AED, α-boldenone) and harmonized sampling protocols .

Q. How do microbial hydroxylation patterns of ADD derivatives vary across fungal species, and what implications does this have for metabolite profiling?

  • Methodological Answer : Screen fungal strains (e.g., Acremonium strictum, Neurospora crassa) for regioselective hydroxylation. For 6β-(Formyl)ADD, track metabolites via HPLC-UV/HRMS and compare to known biotransformation products (e.g., 11α-hydroxyADD ). Strain-specific differences in oxidation sites (C7, C11, or C15) require genomic analysis of cytochrome P450 diversity .

Data Interpretation and Experimental Design

Q. How can researchers differentiate endogenous ADD derivatives from exogenous contaminants in hormone-dependent tumor studies?

  • Methodological Answer : Use isotopic labeling (¹⁴C-ADD) in rodent models to trace endogenous synthesis. Compare tumor tissue extracts (via LC-MS) to negative controls. In induced rat mammary tumors, ADD and estrone were identified as endogenous, while 5β-androst-1-ene-3,17-dione is a unique tumor-specific marker .

Q. What are the challenges in designing stable isotope-labeled analogs of 6β-(Formyl)ADD for pharmacokinetic studies?

  • Methodological Answer : Deuterium or ¹³C labeling at non-labile positions (e.g., C19 methyl or C17 carbonyl) ensures metabolic stability. Synthesize via microbial transformation with deuterated phytosterols or chemical methods using labeled formaldehyde. Validate isotopic purity via NMR and MS .

Regulatory and Safety Considerations

Q. How does the inclusion of ADD derivatives in anti-doping regulations impact analytical method development?

  • Methodological Answer : The World Anti-Doping Agency (WADA) lists boldione (ADD) as a prohibited anabolic agent. Develop LC-MS/MS methods with enhanced sensitivity (LOQ < 1 ng/mL) to detect 6β-(Formyl)ADD and its metabolites (e.g., β-testosterone). Cross-validate with certified reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.